N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present on the benzothiazole ring .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Researchers have tailored specific properties of this compound for application in SM coupling.
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial activity against various microorganisms. Specifically, it has shown effectiveness against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) . Further studies could explore its potential as a novel antimicrobial agent.
Antineoplastic Activity
Indazole derivatives, to which this compound belongs, have been investigated for their antineoplastic properties. Researchers synthesized related compounds and evaluated them against clinically isolated human cancer cell lines. This compound’s potential as an antineoplastic agent warrants further exploration .
Enzyme Inhibition
Docking simulations revealed that certain piperazine chrome-2-one derivatives (related to this compound) exhibit enzyme inhibition. Specifically, they interact with oxidoreductase enzymes, suggesting potential antibacterial activity .
Biologically Active Small Molecules
Replacement of chloride ions in cyanuric chloride leads to various 1,3,5-triazine derivatives, including this compound. These derivatives have been investigated for their beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Mechanistic Studies
Researchers have explored the mechanisms of transmetalation in SM coupling reactions involving this compound. Understanding these processes contributes to the broader field of transition metal-catalyzed reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-28-17-8-7-16(22)19-18(17)25-21(29-19)26(12-13-4-3-9-24-11-13)20(27)14-5-2-6-15(23)10-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKZAJEAMXJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.